Home > Products > Screening Compounds P103631 > N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide - 2034549-56-7

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

Catalog Number: EVT-3118551
CAS Number: 2034549-56-7
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-dependent toxicity, leading to compromised renal function in patients, possibly due to crystal deposits in renal tubules []. Further research revealed species-specific metabolism of SGX523 by aldehyde oxidase (AO) in monkeys and humans, resulting in the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), potentially contributing to the observed renal issues [].

    Relevance: This compound shares a similar structure with the target compound, particularly the presence of the [, , ]triazolo[4,3-b]pyridazine moiety, but differs in the substituents attached to this core structure. Specifically, SGX523 features a (1-methyl-1H-pyrazol-4-yl)thio group at the 6-position and a quinoline ring directly linked to the pyridazine ring, while the target compound has a pyrrolidin-1-yl group at the 6-position and a carboxamide-linked quinoxaline ring at the 3-position.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors []. Preclinical studies in mice demonstrated a reduced propensity to induce physical dependence compared to nonselective benzodiazepines [].

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    Compound Description: SL651498 exhibits functional selectivity for specific non-α1 GABAA receptors []. Preclinical studies in mice demonstrated a reduced propensity to induce physical dependence compared to nonselective benzodiazepines [].

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Both Compound 1 and the target compound share the [, , ]triazolo[4,3-b]pyridazine scaffold. While Compound 1 incorporates a 3-methylisothiazol-5-yl group at the 6-position and a 7-methoxy-1,5-naphthyridin-4-amine moiety connected via a methylene linker at the 3-position, the target compound features a pyrrolidin-1-yl group at the 6-position and a quinoxaline-2-carboxamide group linked by a methylene bridge at the 3-position.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed to address the bioactivation concerns of Compound 1, Compound 2 underwent significant structural modifications, particularly introducing a 2-methoxyethoxy group on the naphthyridine ring to shift metabolism away from the isothiazole moiety []. Although it successfully diverted metabolism, Compound 2 still exhibited glutathione conjugation and covalent protein binding, albeit at a lower level than Compound 1 []. This finding underscores the challenges of predicting and mitigating bioactivation liabilities in drug design, highlighting the need for thorough metabolic profiling during drug development [].

3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

N,N-dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

2,6,6-trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

Overview

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of heterocyclic structures, including triazole and quinoxaline moieties, which are known for their biological activity. The compound's synthesis, molecular structure, and mechanisms of action are of significant interest in the pharmaceutical field.

Source and Classification

This compound can be classified under the category of heterocycles, specifically those containing triazole and quinoxaline rings. The presence of these rings often correlates with various biological activities, making them valuable in drug discovery. The synthesis and characterization of similar compounds have been documented in various scientific literature, indicating a growing interest in their pharmacological properties .

Synthesis Analysis

Methods

The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps:

  1. Formation of Triazole Ring: The synthesis begins with the formation of the triazole ring through cycloaddition reactions involving appropriate azides and alkenes or alkynes.
  2. Pyridazine Incorporation: Subsequent reactions introduce the pyridazine moiety. This can be achieved through nucleophilic substitution or cyclization reactions that link the triazole to pyridazine.
  3. Quinoxaline Linkage: The quinoxaline structure is introduced by reacting suitable precursors containing nitrogen atoms that can facilitate the formation of this bicyclic system.
  4. Final Coupling: The final step involves coupling the pyrrolidine group to the triazole-pyridazine intermediate, followed by carboxamide formation through acylation reactions.

Technical details regarding reaction conditions such as temperature, solvents (e.g., acetone), and catalysts (e.g., potassium carbonate) are crucial for optimizing yields and purity .

Molecular Structure Analysis

Data

Key structural data includes bond lengths and angles that can be determined through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. For instance, the triazole ring exhibits specific proton resonances that confirm its substitution pattern and connectivity to other rings .

Chemical Reactions Analysis

Reactions

The compound's reactivity profile includes:

  1. Nucleophilic Substitution: The nitrogen atoms in the heterocycles can act as nucleophiles in various substitution reactions.
  2. Cyclization Reactions: These are essential for forming the fused ring systems characteristic of triazoles and quinoxalines.
  3. Acylation: The carboxamide group can be introduced through acylation reactions with appropriate acid chlorides or anhydrides.

Technical details such as reaction conditions (solvent choice, temperature) significantly influence product yield and selectivity .

Mechanism of Action

The mechanism of action for compounds like N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition or Activation: Depending on the target, these compounds may inhibit or activate biological pathways.
  3. Cellular Effects: Subsequent cellular responses include apoptosis or cell proliferation modulation.

Data from pharmacological studies indicate that such compounds can exhibit significant anti-cancer activity by targeting specific pathways involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties involve stability under various conditions (e.g., pH changes), reactivity towards electrophiles/nucleophiles, and potential degradation pathways.

Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) provide insight into the compound's stability and reactivity profiles .

Applications

Scientific Uses

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biological Research: Studying cellular mechanisms related to cancer biology or other disease models.
  3. Pharmacology: Assessing its effects on specific biological pathways to understand its therapeutic potential.

Research continues to explore its efficacy and safety profiles in preclinical models .

Properties

CAS Number

2034549-56-7

Product Name

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28)

InChI Key

PXEBCYKDCJUYMT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.